2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide
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Overview
Description
2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE is a complex organic compound featuring a quinoline core, an oxadiazole ring, and a methoxyphenyl group
Preparation Methods
The synthesis of 2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting amidoximes with carboxylic acids or their derivatives in a suitable medium such as NaOH-DMSO.
Quinoline synthesis: The quinoline core can be synthesized through various methods, including the Skraup synthesis or Friedländer synthesis.
Coupling reactions: The final step involves coupling the oxadiazole and quinoline intermediates with the methoxyphenyl group under appropriate conditions.
Industrial production methods would likely involve optimizing these steps for higher yields and purity, possibly using continuous flow reactors and automated systems.
Chemical Reactions Analysis
2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be performed using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways would depend on the specific application being studied.
Comparison with Similar Compounds
Similar compounds include other oxadiazole and quinoline derivatives, such as:
Ataluren: Used for treating Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Compared to these compounds, 2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE may offer unique properties due to its specific structural features, making it a valuable addition to the field of medicinal chemistry.
Properties
Molecular Formula |
C24H22N4O4 |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C24H22N4O4/c1-31-17-10-6-15(7-11-17)13-25-21(29)14-28-20-5-3-2-4-18(20)19(12-22(28)30)24-26-23(27-32-24)16-8-9-16/h2-7,10-12,16H,8-9,13-14H2,1H3,(H,25,29) |
InChI Key |
CMWUSZJRRKVIID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C(=CC2=O)C4=NC(=NO4)C5CC5 |
Origin of Product |
United States |
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